molecular formula C8H6BrFN2 B1404020 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine CAS No. 1446334-75-3

6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine

Cat. No. B1404020
M. Wt: 229.05 g/mol
InChI Key: UTGAEDZYNAJWRT-UHFFFAOYSA-N
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Description

6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine (BFMIP) is a heterocyclic compound containing an imidazopyridine ring system. It is a synthetic compound that has been widely studied for its potential application in the field of medicinal chemistry. BFMIP has been found to have a wide range of biological activities, such as anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, BFMIP has also been studied for its potential application in the field of drug delivery.

Scientific Research Applications

Summary of the Application

Imidazo[1,2-a]pyridines are synthesized in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

Methods of Application or Experimental Procedures

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . To optimize the reaction, several solvents and thermal or microwave heating conditions were investigated for the reaction of 2-aminopyridine with α-bromoacetophenone .

Results or Outcomes

Among the solvent mediated reactions, water was found to be suitable under microwave irradiation and gave 2-phenylimidazo[1,2-a] pyridine in 82% yield .

2. Antituberculosis Agents

Summary of the Application

Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Methods of Application or Experimental Procedures

The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

Results or Outcomes

The acute TB mouse model indicated 90%, 99%, and 99.9% reduction of bacterial load when treated with certain doses of Q203, a imidazo[1,2-a]pyridine analogue, respectively, after 4 weeks of treatment . Further exploration of substituents at C2 and C6 positions identified a compound with significantly improved potency against extracellular as well as intracellular Mtb with good microsomal stability .

3. Light-Sensitive Dyes and Data Storage

Summary of the Application

Imidazo[1,2-a]pyridine derivatives are used in the role of light-sensitive dyes and optical media for data storage .

Results or Outcomes

4. Fluorescent Probes

Summary of the Application

Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Results or Outcomes

5. Pesticides and Fungicides

Summary of the Application

Imidazo[1,2-a]pyridine derivatives are used in the role of pesticides and fungicides .

Results or Outcomes

6. Drug Development

Summary of the Application

Imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This class of compounds has also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . Importantly, some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialised such as the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprione .

Methods of Application or Experimental Procedures

The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

properties

IUPAC Name

6-bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-5-3-12-4-6(9)2-7(10)8(12)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGAEDZYNAJWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=C(C2=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine

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